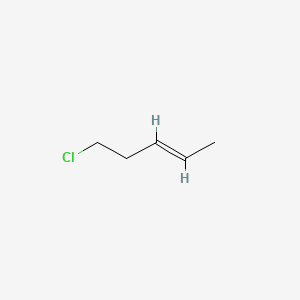

(E)-5-Chloropent-2-ene

描述

Contextualization within Halogenated Alkene Chemistry and Olefinic Systems

Halogenated alkenes, or haloalkenes, are hydrocarbons containing at least one carbon-carbon double bond and one or more halogen atoms. libretexts.org These compounds are a subset of the broader class of halocarbons and are characterized by the interplay between the nucleophilic double bond and the electrophilic carbon-halogen bond. libretexts.orgwikipedia.org The presence of both functionalities imparts a rich and versatile reactivity profile, making them crucial intermediates in organic synthesis. egyankosh.ac.in

(E)-5-Chloropent-2-ene is a prime example of a functionalized olefinic system. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. reddit.com This specific spatial arrangement is crucial as it influences the molecule's reactivity and the stereochemical outcome of its reactions. The chlorine atom at the 5-position provides a handle for a variety of chemical transformations, including nucleophilic substitutions and eliminations. wikipedia.org

The reactivity of halogenated alkenes is governed by several factors, including the nature of the halogen, the substitution pattern of the alkene, and the reaction conditions. For instance, the addition of halogens or hydrogen halides to alkenes is a fundamental reaction in organic chemistry. masterorganicchemistry.compressbooks.pub In the case of unsymmetrical alkenes, these additions often follow Markovnikov's rule, which dictates the regioselectivity of the reaction. masterorganicchemistry.com

Historical Perspectives and Evolution of Research in Halogenated Pentene Derivatives

The study of halogenated hydrocarbons dates back to the 19th century, with the development of methods for the selective formation of carbon-halogen bonds. wikipedia.org Early research focused on the synthesis of simple haloalkanes and their use as solvents and refrigerants. wikipedia.orgpressbooks.pub The halogenation of alkenes was recognized early on as a powerful tool for introducing functionality into organic molecules. nih.gov

Research into more complex halogenated alkenes, such as the halogenated pentene derivatives, has evolved significantly over the past few decades. This evolution has been driven by the need for more sophisticated building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com The development of stereoselective synthesis methods has been a particularly important area of focus, allowing for the preparation of specific stereoisomers like this compound.

The table below provides a brief overview of key milestones in the historical development of halogenated alkene chemistry:

| Era | Key Developments | Significance |

| 19th Century | Development of basic halogenation and hydrohalogenation reactions. wikipedia.org | Foundation of haloalkane and haloalkene synthesis. |

| Early 20th Century | Elucidation of reaction mechanisms, including electrophilic addition. nih.gov | Understanding of the fundamental reactivity of alkenes. |

| Mid-20th Century | Application of halogenated compounds in polymer chemistry and as industrial chemicals. openstax.org | Widespread use and recognition of the utility of this class of compounds. |

| Late 20th Century to Present | Development of stereoselective and catalytic halogenation methods. nih.gov | Precise control over the three-dimensional structure of complex molecules. |

Significance of this compound as a Stereoisomeric and Functionalized Precursor in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its dual functionality and defined stereochemistry. As a stereoisomeric precursor, it allows for the introduction of a specific geometric isomer into a target molecule, which is often critical for its biological activity or material properties. The presence of the chlorine atom at a position allylic to the double bond enhances its reactivity towards nucleophilic substitution, making it a valuable electrophile.

This compound can participate in a wide range of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Cross-Coupling Reactions: It can serve as a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to create more complex carbon skeletons.

Elimination Reactions: Treatment with a base can lead to the formation of a diene through the elimination of hydrogen chloride. wikipedia.org

Addition Reactions: The double bond can undergo various addition reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functional groups. openstax.org

The utility of this compound and its derivatives is highlighted in their use as key precursors for various biologically active compounds and natural products. For example, related compounds like ethyl (4E)-5-chloropent-4-enoates are used in the synthesis of pheromones. scientific.netgoogle.com

The following table summarizes some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₉Cl nist.gov |

| Molecular Weight | 104.578 g/mol nist.gov |

| CAS Registry Number | 10524-07-9 nist.gov |

| IUPAC Name | (2E)-5-Chloropent-2-ene chemspider.com |

Current Research Trajectories and Challenges in Its Chemical Transformations

Current research involving this compound and related halogenated alkenes is focused on several key areas:

Development of Novel Catalytic Systems: Researchers are exploring new catalysts to achieve more efficient and selective transformations of halogenated alkenes. This includes the use of transition metal catalysts for cross-coupling reactions and organocatalysts for asymmetric transformations. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of greener solvents, reducing the number of synthetic steps, and improving atom economy.

Applications in Total Synthesis: this compound continues to be a valuable building block in the total synthesis of complex natural products. Its ability to introduce both stereochemical control and a reactive handle makes it an attractive starting material.

Exploration of New Reaction Pathways: Chemists are continually investigating new ways to harness the reactivity of halogenated alkenes, including the development of novel cycloaddition and rearrangement reactions.

Despite the significant progress, several challenges remain in the chemical transformations of this compound. These include:

Control of Regio- and Stereoselectivity: Achieving high levels of selectivity in reactions involving the double bond and the chlorine atom can be challenging, often requiring carefully optimized reaction conditions and catalysts.

Substrate Scope: While many reactions have been developed for simple halogenated alkenes, expanding the substrate scope to more complex and functionalized molecules remains an active area of research.

Handling and Stability: Like many reactive organic compounds, this compound may have limited stability and require careful handling and storage.

Structure

3D Structure

属性

CAS 编号 |

16435-50-0 |

|---|---|

分子式 |

C4H7ClF3NO2 |

同义词 |

5-Chloro-2-pentene |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of E 5 Chloropent 2 Ene

The presence of both a carbon-carbon double bond and a terminal chloro group on a flexible alkyl chain makes (E)-5-Chloropent-2-ene a valuable substrate for studying the interplay of different functional groups in key organic transformations.

Iv. Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of E 5 Chloropent 2 Ene Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. For (E)-5-chloropent-2-ene, it is indispensable for confirming the E-stereochemistry of the double bond and for tracking changes at each carbon center during a transformation.

While one-dimensional (1D) NMR provides essential information, complex molecules and reaction mixtures often exhibit overlapping signals that are difficult to interpret. libretexts.org Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H2 with both H1 and H3, H3 with H2 and H4, and H4 with H3 and H5. This confirms the contiguous proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly to the carbons to which they are attached (one-bond C-H coupling). sdsu.edu It is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com This is the definitive NMR experiment for determining stereochemistry. For this compound, a strong NOESY cross-peak between the protons on C1 and C4 would be expected, while the correlation between H2 and H3 across the double bond would be weak or absent, confirming the trans or E configuration.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |

| H1 (CH₃) | H2 | C1 | C2, C3 | H2, H4 |

| H2 (CH) | H1, H3 | C2 | C1, C3, C4 | H3, H5 |

| H3 (CH) | H2, H4 | C3 | C1, C2, C4, C5 | H2, H5 |

| H4 (CH₂) | H3, H5 | C4 | C2, C3, C5 | H1, H3 |

| H5 (CH₂) | H4 | C5 | C3, C4 | H2, H3, H4 |

Dynamic NMR (DNMR) is a technique used to study chemical processes that are rapid on the human timescale but slow on the NMR timescale, such as conformational changes or chemical exchange. unibas.it For this compound, rotation around the C3-C4 sigma bond leads to different rotational isomers (rotamers).

At room temperature, the rotation around this bond is typically fast, resulting in time-averaged signals in the NMR spectrum. However, by lowering the temperature, this rotation can be slowed down. nih.gov If the energy barrier to rotation is high enough, the individual conformers can be "frozen out" on the NMR timescale, leading to the appearance of separate sets of signals for each distinct conformer. unibas.it By analyzing the changes in the NMR spectrum as a function of temperature (a process called lineshape analysis), it is possible to determine the thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the rotational barrier. This provides valuable information about the steric and electronic factors governing the conformational preferences of the molecule. unibas.it

Mass Spectrometry (MS) for Reaction Intermediate Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion to several decimal places. mdpi.com This high accuracy allows for the determination of the exact molecular formula of a compound, as each formula has a unique theoretical exact mass. For this compound (C₅H₉Cl), the exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, and ³⁵Cl).

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl ([M+2]⁺). The ratio of the intensities of these two peaks is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule or fragment. youtube.com

Table 2: HRMS Data and Isotopic Pattern for this compound

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Expected Relative Abundance |

| [C₅H₉³⁵Cl]⁺ | ¹²C₅¹H₉³⁵Cl | 104.03928 | 100% (M⁺) |

| [C₅H₉³⁷Cl]⁺ | ¹²C₅¹H₉³⁷Cl | 106.03633 | ~32% ([M+2]⁺) |

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further investigate the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to fragmentation by collision with an inert gas. The resulting product ions are then analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.

For the molecular ion of this compound, several fragmentation pathways can be predicted. The analysis of these fragments helps to confirm the structure and can be used to identify unknown products in a reaction mixture. libretexts.org Common fragmentation pathways for haloalkanes include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbon bearing the halogen. For this compound, this would involve breaking the C4-C5 bond, which is less likely than cleavage of the halogen itself. youtube.com

Loss of a Halogen Radical: The C-Cl bond can break homolytically, leading to the loss of a chlorine radical (·Cl) and the formation of a C₅H₉⁺ carbocation. This would result in a significant peak at m/z 69. youtube.com

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another common pathway, which would produce a fragment ion at m/z 68, corresponding to a C₅H₈⁺ ion (a pentadienyl cation).

Table 3: Predicted MS/MS Fragmentation of the [C₅H₉Cl]⁺ Ion

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 104/106 | 69 | ·Cl | Loss of chlorine radical |

| 104/106 | 68 | HCl | Elimination of hydrogen chloride |

| 104/106 | 41 | C₃H₄Cl | Allylic cleavage (loss of chloropropene radical) |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. triprinceton.org These techniques are complementary and provide a molecular "fingerprint" based on the functional groups present. photothermal.com They are particularly useful for monitoring the progress of reactions by observing the disappearance of reactant-specific bands and the appearance of product-specific bands in real-time. americanpharmaceuticalreview.com

For this compound, key vibrational modes can be assigned to its main functional groups: the C=C double bond, the C-Cl single bond, and various C-H bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule. nih.gov Vibrations that cause a change in the molecule's dipole moment are IR-active. The trans C=C bond in this compound will have a characteristic C=C stretching vibration around 1670-1665 cm⁻¹ and a strong C-H out-of-plane bending vibration around 970-960 cm⁻¹, which is diagnostic for trans-disubstituted alkenes. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region. mt.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov Vibrations that cause a change in the molecule's polarizability are Raman-active. Non-polar bonds, such as the C=C bond, often produce strong Raman signals, making this technique highly complementary to IR. triprinceton.org The symmetric C=C stretch would be particularly strong in the Raman spectrum.

During a transformation, such as a substitution reaction at C5 where the chlorine is replaced, vibrational spectroscopy would allow for real-time monitoring. The disappearance of the C-Cl stretching band and the simultaneous appearance of a new band corresponding to the new functional group (e.g., an O-H stretch for a hydrolysis product) would provide kinetic data about the reaction. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (sp²) | =C-H | 3100-3000 | 3100-3000 | |

| C-H Stretch (sp³) | -C-H | 3000-2850 | 3000-2850 | |

| C=C Stretch | C=C | 1670-1665 | 1670-1665 | Stronger in Raman due to symmetry. |

| C-H Bend (out-of-plane) | trans R-CH=CH-R' | 970-960 | Weak | Strong and diagnostic for E-alkenes in IR. |

| C-Cl Stretch | C-Cl | 800-600 | 800-600 |

Chromatographic Techniques for High-Purity Isolation, Reaction Monitoring, and Isomer Analysis.

Chromatographic techniques are fundamental in the study of this compound transformations. They enable the high-purity isolation of reactants, intermediates, and products, which is essential for their unambiguous characterization by other spectroscopic methods. Furthermore, the quantitative nature of modern chromatographic methods allows for precise reaction monitoring, offering insights into reaction kinetics and pathways. A significant challenge in the study of substituted alkenes is the analysis of isomers, including constitutional isomers, diastereomers, and enantiomers. Specialized chromatographic techniques are adept at resolving these isomeric forms, which is critical for understanding the stereochemical course of a reaction.

In transformations of this compound that generate chiral products, the determination of enantiomeric excess (ee) and diastereomeric excess (de) is paramount for understanding the reaction's stereoselectivity. Chiral chromatography, available in both gas chromatography (GC-Chiral) and high-performance liquid chromatography (HPLC-Chiral) formats, is the gold standard for this purpose.

These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of a chiral analyte, leading to different retention times and, consequently, their separation. The choice between GC-Chiral and HPLC-Chiral often depends on the volatility and thermal stability of the analytes. For volatile derivatives of reactions involving this compound, chiral GC is a powerful tool.

While direct chiral analysis of this compound itself is not relevant as it is achiral, its reactions can lead to chiral products. For instance, in asymmetric catalytic reactions, the resulting products may be enantiomerically enriched. The determination of the enantiomeric excess of these products is crucial for evaluating the effectiveness of the chiral catalyst.

A pertinent example, illustrating the application of this technique to a closely related isomer, is the analysis of products from the asymmetric cross-coupling of (E)-4-chloropent-2-ene. In such studies, chiral gas chromatography is employed to separate the enantiomers of the resulting product, allowing for the precise determination of the enantiomeric excess. The data obtained from such analyses are critical for optimizing reaction conditions to achieve higher stereoselectivity.

Table 1: Representative Data from Chiral GC Analysis of a Hypothetical Chiral Product Derived from a Transformation of a Chloropentene Isomer

| Parameter | Value |

| Chiral Column | Cyclodextrin-based CSP |

| Oven Program | 80 °C (isothermal) |

| Carrier Gas | Helium |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 13.2 min |

| Peak Area (R)-enantiomer | 85,000 |

| Peak Area (S)-enantiomer | 15,000 |

| Enantiomeric Excess (% ee) | 70% |

This interactive table showcases typical data obtained from a chiral GC experiment, demonstrating the separation of enantiomers and the calculation of enantiomeric excess.

Similarly, chiral HPLC can be employed, particularly for less volatile or thermally sensitive products. The versatility of HPLC allows for a broader range of chiral stationary phases and mobile phase compositions, enhancing the probability of achieving baseline separation of enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds generated during the transformations of this compound. This technique couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In the context of reaction monitoring, GC-MS allows for the separation of individual components of a complex reaction mixture, including the starting material, intermediates, products, and any byproducts. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, enabling its identification by comparison with spectral libraries or through detailed fragmentation analysis. This is particularly useful for identifying unexpected products, which can provide deeper insights into the reaction mechanism.

Purity assessment is another critical application of GC-MS. The high resolution of capillary GC columns allows for the separation of trace impurities from the main component. The mass spectrometer can then be used to identify these impurities, which is essential for ensuring the integrity of starting materials and for characterizing the purity of isolated products.

For a molecule like this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with the 35Cl and 37Cl isotopes in an approximate 3:1 ratio). Fragmentation of the molecular ion would likely involve cleavage of the carbon-chlorine bond and fragmentation of the pentene backbone. The analysis of these fragmentation patterns can confirm the structure of the compound and its isomers.

Table 2: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture from a Transformation of this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |

| 5.8 | 69, 104, 106 | This compound (unreacted) | 15 |

| 8.2 | 83, 98 | Isomeric byproduct | 5 |

| 10.5 | 91, 115, 130 | Desired Product | 80 |

This interactive table illustrates the type of data generated from a GC-MS analysis of a reaction mixture, showing the separation of components and their tentative identification based on mass spectral data, along with an assessment of the product's purity.

Vi. Applications of E 5 Chloropent 2 Ene As a Key Synthetic Intermediate

Role in Complex Natural Product and Pharmaceutical Intermediate Synthesis

The structural motifs present in (E)-5-Chloropent-2-ene are relevant to the synthesis of various biologically active molecules. The chloroalkene moiety is a key feature in certain classes of natural products and can be a precursor to other important functional groups.

While the related (Z)-chloroalkene dipeptide isosteres (CADIs) have been synthesized and incorporated into peptidomimetics to enhance biological activity and stability, direct synthetic routes starting from this compound are not extensively documented in publicly available research. The general strategy for creating peptidomimetics often involves replacing a peptide bond with a stable surrogate, such as a chloroalkene, to mimic the geometry of the amide bond while resisting enzymatic degradation. The synthesis of such isosteres is a critical step in the development of new therapeutic agents.

Functionalization for Advanced Material Science Applications

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of specialized polymers.

There is limited specific information in the available literature detailing the role of this compound as a direct precursor to polymer monomers. In principle, the terminal chloro group could be converted into a polymerizable functional group, or the double bond could be utilized in polymerization reactions, leading to functionalized polymer architectures.

Telechelic polymers, which are macromolecules with reactive functional groups at their chain ends, are important for creating block copolymers and other complex polymer structures. While various methods exist for the synthesis of telechelic polymers, specific examples employing this compound as a key starting material or functionalizing agent are not well-documented in peer-reviewed journals.

Vii. Future Research Directions and Emerging Paradigms in E 5 Chloropent 2 Ene Chemistry

Development of More Sustainable and Green Synthetic Methodologies, Including Biocatalysis and Flow Chemistry.

The drive towards sustainable chemistry necessitates the development of environmentally benign processes for the synthesis and transformation of compounds like (E)-5-Chloropent-2-ene. ijnc.irarkat-usa.org Key areas of focus include the use of green solvents, biocatalysts, and advanced reactor technologies. nih.govunibe.ch

Biocatalysis: The use of enzymes to perform chemical transformations offers significant advantages in terms of selectivity and mild reaction conditions. youtube.com For a haloalkene like this compound, several classes of enzymes could be explored. For instance, haloalkane dehalogenases could be employed for the selective conversion of the chloromethyl group to a hydroxyl group, providing a green alternative to traditional hydrolysis methods. Furthermore, ene-reductases could be investigated for the stereoselective reduction of the C=C double bond, a transformation that is often challenging to achieve with high selectivity using conventional chemical catalysts. researchgate.net The combination of enzymatic halogenation and chemocatalytic processes in one-pot cascades also presents a promising avenue for complex molecule synthesis starting from simple precursors. nih.gov

Flow Chemistry: Continuous flow technology offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. nih.govresearchgate.net For reactions involving this compound, which may involve exothermic steps or the use of hazardous reagents, flow chemistry provides a safer operational window. ijprajournal.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to higher yields and purities. amt.uk Future research could focus on developing continuous flow processes for the synthesis of this compound itself or for its subsequent functionalization, such as halogenations or Grignard reactions. amt.ukvapourtec.com

| Methodology | Potential Application to this compound | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | - Selective dehalogenation to the corresponding alcohol.

| - High selectivity (regio-, stereo-, chemo-).

| - Discovery and engineering of novel dehalogenases and ene-reductases.

|

| Flow Chemistry | - Synthesis of this compound.

| - Enhanced safety and process control.

| - Optimization of reaction conditions in continuous flow.

|

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Photocatalysis, Electrocatalysis) for Highly Selective Transformations.

Moving beyond traditional metal catalysis, novel catalytic systems are set to revolutionize the selective functionalization of this compound.

Organocatalysis: This field utilizes small organic molecules as catalysts, avoiding the cost and toxicity associated with heavy metals. For this compound, chiral organocatalysts could enable highly enantioselective additions to the alkene moiety. For instance, the development of halogen-bond donor organocatalysts could facilitate stereocontrolled reactions. nih.gov

Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions under mild conditions. nih.gov This approach could be used to generate radical intermediates from this compound, enabling a range of C-C and C-heteroatom bond-forming reactions that are otherwise difficult to achieve. For example, photocatalytic methods could facilitate the difunctionalization of the alkene portion of the molecule. nih.gov

Electrocatalysis: Electrosynthesis employs electricity to drive redox reactions, offering a green alternative to chemical oxidants and reductants. nih.gov Electrocatalytic methods could be developed for the oxidative hydrofunctionalization of the alkene in this compound, allowing for the introduction of various functional groups without stoichiometric chemical oxidants. acs.orgchemrxiv.org This approach could also enable switchable functionalization pathways, leading to either difunctionalization or alkenylation products with high stereoselectivity. nih.gov Furthermore, electrochemical methods that use air as an oxygen source offer a sustainable route to valuable α-oxygenated ketones from alkenes. organic-chemistry.org

| Catalytic System | Activation Method | Potential Transformations | Key Advantages |

|---|---|---|---|

| Organocatalysis | Activation via non-covalent interactions (e.g., halogen bonding) | Asymmetric additions to the alkene, functionalization of the allylic position. | Metal-free, lower toxicity, potential for high enantioselectivity. nih.gov |

| Photocatalysis | Visible light absorption to generate excited-state catalysts and radical intermediates. | Radical additions, C-H functionalization, alkene difunctionalization. nih.gov | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. |

| Electrocatalysis | Electric current to drive redox reactions. | Oxidative hydrofunctionalization, difunctionalization, C-C bond formation. acs.orgchemrxiv.org | Avoids stoichiometric chemical oxidants/reductants, high controllability, sustainable. nih.govorganic-chemistry.org |

Integration with Automated Synthesis and Machine Learning for Reaction Optimization and Discovery.

The synergy between automated synthesis platforms and machine learning algorithms is accelerating chemical discovery and optimization. nih.gov This paradigm is highly applicable to exploring the vast reaction space of this compound.

Automated platforms, including those for flow chemistry, can perform a large number of experiments with minimal human intervention, rapidly screening variables such as catalysts, solvents, and temperatures. rsc.orgnih.govresearchgate.net The data generated from these high-throughput experiments can then be fed to machine learning algorithms. arocjournal.com These algorithms can identify complex patterns and relationships between reaction parameters and outcomes (e.g., yield, selectivity), which may not be apparent to human chemists. rsc.org The model can then predict the optimal conditions for a desired transformation or even suggest novel reaction pathways. neurips.ccnips.cc This iterative loop of automated experimentation and data-driven modeling can dramatically reduce the time and resources required for reaction development. appliedclinicaltrialsonline.com

Computational Design and Prediction of New Reactivity and Selectivity Profiles for this compound Derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. mdpi.com For this compound and its derivatives, DFT calculations can provide deep insights into their electronic structure and reaction mechanisms.

By modeling the transition states of potential reactions, researchers can predict the regioselectivity and stereoselectivity of various transformations. mdpi.com For example, DFT can be used to rationalize the behavior of the molecule in cycloaddition reactions or to understand the factors controlling selectivity in catalytic functionalizations. nih.govresearchgate.net This predictive power allows for the in silico design of new derivatives with tailored reactivity. For instance, by computationally screening different substituents on the pentene backbone, it is possible to identify derivatives with enhanced reactivity or selectivity for a specific application. This computational-experimental feedback loop can guide the synthesis of novel ligands and catalysts specifically designed for transformations of this haloalkene. nih.gov Global and local reactivity descriptors derived from conceptual DFT can further quantify the molecule's behavior, predicting the most probable sites for electrophilic or nucleophilic attack. chemrxiv.orgscielo.org.mx

Unexplored Applications in Advanced Materials and Functional Molecules.

The unique bifunctionality of this compound opens doors to a wide range of potential applications in materials science and the synthesis of complex functional molecules.

Advanced Materials: The presence of a polymerizable alkene and a functionalizable chloride makes this compound an attractive monomer for the synthesis of functional polymers. Polymerization of the alkene could yield a polymer backbone with pendant chloromethyl groups, which can be subsequently modified through nucleophilic substitution reactions. This post-polymerization modification strategy allows for the creation of a diverse library of materials with tailored properties, such as altered hydrophilicity, refractive index, or binding capabilities for applications in coatings, membranes, or specialty plastics.

Functional Molecules: As a synthetic building block, this compound can serve as a precursor to a variety of valuable molecules, including pharmaceuticals, agrochemicals, and fragrances. rroij.com The dual reactivity allows for sequential or orthogonal functionalization. For example, the chloride can be displaced to introduce a key pharmacophore, followed by a selective transformation of the alkene (e.g., hydrodifluoroalkylation, cyclopropanation) to build molecular complexity. nih.govacs.org The development of regioselective reactions that can differentiate between the two functional groups will be crucial for unlocking its potential in the synthesis of complex organic targets. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。